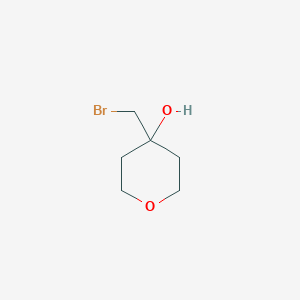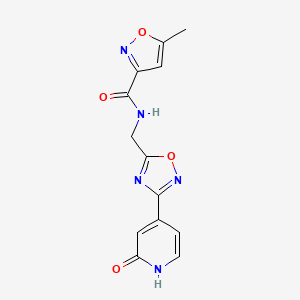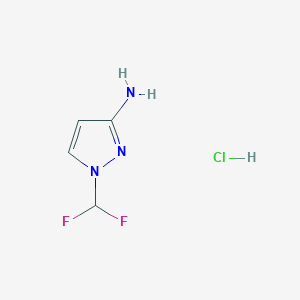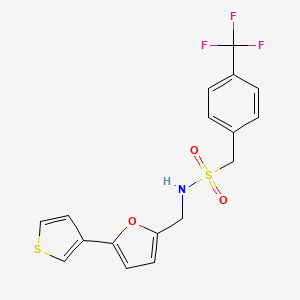
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide selectively targets the mutant form of EGFR, which is present in NSCLC patients with T790M mutation. By irreversibly binding to the mutant EGFR, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide inhibits the downstream signaling pathways that promote cell proliferation and survival, leading to tumor growth inhibition and apoptosis.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of NSCLC cells with T790M mutation in vitro and in vivo. In addition, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability, good tissue penetration, and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for T790M mutant EGFR, its ability to inhibit downstream signaling pathways, and its good pharmacokinetic properties. However, one limitation of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is that it may not be effective in NSCLC patients with other EGFR mutations or in patients who do not have EGFR mutations.
Orientations Futures
For N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide include combination therapy, resistance mechanisms, and application in other types of cancer.
Méthodes De Synthèse
The synthesis of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxylic acid with 4-fluoroaniline in the presence of coupling reagents. The resulting intermediate is then subjected to a series of reactions, including cyclization, deprotection, and amide formation, to yield the final product.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide demonstrated promising results with a response rate of 51% and a median progression-free survival of 9.6 months in patients who had previously received EGFR TKI therapy and developed T790M mutation.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13(2)19-23-17-5-3-4-6-18(17)25(19)16-11-24(12-16)20(26)22-15-9-7-14(21)8-10-15/h3-10,13,16H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOWFVKOSRWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)

![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)
![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)
![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)


![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)
![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

